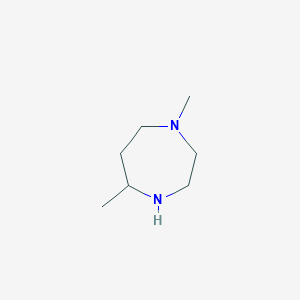

1,5-二甲基-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicine: Potential Therapeutic Applications

1,5-Dimethyl-1,4-diazepane may have potential therapeutic applications due to its structural similarity to other diazepane compounds which are known to possess biological activity. For instance, certain diazepanes are used in medications for treating conditions like insomnia and glaucoma . The structural flexibility of 1,5-Dimethyl-1,4-diazepane could be exploited to synthesize analogs with improved pharmacological profiles.

Agriculture: Pest Control and Plant Protection

While specific data on 1,5-Dimethyl-1,4-diazepane’s use in agriculture is limited, related diazepane compounds have been explored for their potential as pest control agents . Research could focus on synthesizing derivatives that target specific agricultural pests or diseases, contributing to plant protection strategies.

Material Science: Synthesis of Novel Polymers

The incorporation of diazepane rings into polymers can alter their physical properties, such as flexibility and thermal stability . 1,5-Dimethyl-1,4-diazepane could serve as a monomer in the synthesis of novel polymers with unique characteristics suitable for industrial applications.

Environmental Science: Biodegradation Studies

Diazepane derivatives are of interest in environmental science for their potential biodegradability. Studies could be conducted to understand the environmental fate of 1,5-Dimethyl-1,4-diazepane, including its breakdown products and their ecological impact .

Biochemistry: Enzyme Inhibition

Compounds like 1,5-Dimethyl-1,4-diazepane can be studied for their ability to inhibit specific enzymes. This has implications in understanding biochemical pathways and developing inhibitors that could regulate metabolic processes or treat diseases .

Pharmacology: Drug Delivery Systems

The diazepane ring structure can be utilized in the design of drug delivery systems. Its ability to cross biological membranes could be beneficial in developing carriers for targeted drug delivery, enhancing the efficacy of therapeutic agents .

Analytical Chemistry: Chromatographic Studies

1,5-Dimethyl-1,4-diazepane can be used as a standard or a reagent in chromatographic methods to analyze or separate substances. Its chemical properties might provide selectivity in the analysis of complex mixtures .

Chemical Engineering: Process Optimization

In chemical engineering, 1,5-Dimethyl-1,4-diazepane could be involved in process optimization studies. Its properties might influence reaction kinetics and mechanisms, which are crucial for designing efficient chemical manufacturing processes .

作用机制

Target of Action

1,5-Dimethyl-1,4-diazepane is a derivative of the diazepine family . Diazepines, such as diazepam, are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

Diazepines like diazepam are known to enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . It’s plausible that 1,5-Dimethyl-1,4-diazepane may have similar interactions with its targets.

Biochemical Pathways

By enhancing the effects of GABA, diazepines increase the flow of chloride ions into the neuron, which makes the neuron negatively charged and resistant to excitation .

Pharmacokinetics

Diazepines like diazepam have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-1,4-diazepane would need to be studied further to understand its impact on bioavailability.

Result of Action

Diazepines are known to cause sedation, muscle relaxation, reduction in anxiety, and anticonvulsant effects due to their enhancement of gaba activity .

属性

IUPAC Name |

1,5-dimethyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIPTFPIOGDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

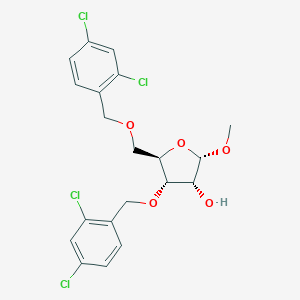

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)